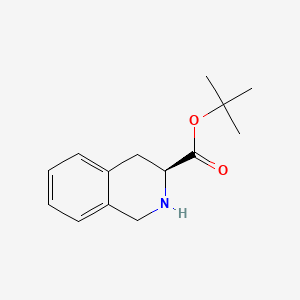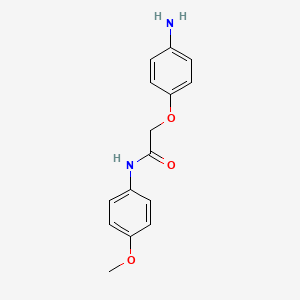
5-Bromo-4-chloro-3-indoxyl choline phosphate
Übersicht
Beschreibung
5-Bromo-4-chloro-3-indoxyl choline phosphate is a useful research compound. Its molecular formula is C13H17BrClN2O4P and its molecular weight is 411.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cytochemical Substrates BCIP is synthesized for cytochemical demonstration of acid phosphatase. The enzymatic hydrolysis of BCIP liberates indoxyl, which oxidizes to a substituted indigo at an acid pH. This property differentiates BCIP from other similar compounds, such as 5-iodo-3-indolyl and 5-nitro-3-indolyl phosphate, which are not readily oxidized at an acid pH (Rabiger, Chang, Matsukawa, & Tsou, 1970).
Quantitative Enzymatic Assays BCIP is used in quantitative analysis and enzyme kinetics for alkaline phosphatase (AP). It's essential in enzymatic assays, where it serves as a substrate for AP. A notable application is in the quantitative ELISA (enzyme-linked immunosorbent assay), where BCIP is used as a substrate (Fanjul-Bolado, González-García, & Costa-García, 2006).
Colorimetric Detection Systems BCIP is part of the colorimetric detection system, often combined with nitroblue tetrazolium chloride (NBT). This system is sensitive and widespread, especially in Western and Southern blots or immunohisto/cytochemistry applications. BCIP/NBT is used for detecting and localizing alkaline phosphatase activity (Guder, Heindl, & Josel, 2000).
Photoelectrochemical and Visualized Immunoassay BCIP is integral in the simultaneous photoelectrochemical (PEC) and visualized immunoassay for detecting β-human chorionic gonadotrophin (β-HCG). It's utilized in a system where alkaline phosphatase (ALP) stimulates the oxidative hydrolyzing transformation of BCIP to an indigo precipitation, enabling both PEC detection and visualized color intensity change (Zhang, Ruan, Ma, Zhao, Xu, & Chen, 2016).
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-4-chloro-3-indoxyl choline phosphate, also known as 5-Bromo-4-chloro-1H-indol-3-yl (2-(trimethylammonio)ethyl) phosphate, is alkaline phosphatase . Alkaline phosphatase is an enzyme that plays a crucial role in various biological processes, including protein dephosphorylation.
Mode of Action
This compound acts as a chromogenic substrate for alkaline phosphatase . The compound is hydrolyzed by the enzyme to produce 5-bromo-4-chloro-3-indoxyl . This product is then oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo .
Biochemical Pathways
The compound is involved in the detection of alkaline phosphatase activity in various biochemical pathways . It is used in applications such as immunoblotting, in situ hybridization, and immunohistochemistry, often in combination with nitro blue tetrazolium chloride (NBT) .
Pharmacokinetics
It is known that the compound is provided in two salt forms: the disodium salt, which is soluble in water, and the p-toluidine form, which is soluble in dimethylformamide . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The action of this compound results in the formation of an insoluble dark blue diformazan precipitate . This color change allows for the sensitive colorimetric detection of alkaline phosphatase activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents may affect its efficacy and stability . Additionally, the presence of atmospheric oxygen is necessary for the oxidation of 5-bromo-4-chloro-3-indoxyl to form the blue dye .
Safety and Hazards
When handling 5-Bromo-4-chloro-3-indoxyl choline phosphate, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
5-Bromo-4-chloro-3-indoxyl choline phosphate is used in various applications such as immunoblotting, in situ hybridization, and immunohistochemistry, often in combination with nitro blue tetrazolium chloride (NBT) . It is also used in the sensitive colorimetric detection of alkaline phosphatase activity . Future research may explore more applications of this compound in different fields of study.
Biochemische Analyse
Biochemical Properties
5-Bromo-4-chloro-3-indoxyl choline phosphate plays a crucial role in biochemical reactions as a substrate for phospholipase enzymes. It interacts with phosphatidylcholine-specific phospholipase C, leading to the hydrolysis of the phosphate group. This interaction results in the formation of a colored product, which can be easily detected and measured. The compound’s ability to produce a visible color change upon enzymatic reaction makes it a valuable tool in biochemical assays .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell function by participating in the hydrolysis of phosphatidylcholine, a key component of cell membranes. This hydrolysis can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in these processes highlights its importance in studying cellular functions and mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with phospholipase enzymes. The compound acts as a substrate, and upon enzymatic hydrolysis, it releases 5-bromo-4-chloro-3-indoxyl, which undergoes further oxidation to form a colored product. This mechanism allows researchers to monitor enzyme activity and study the molecular interactions involved in phospholipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored under appropriate conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that the compound maintains its activity and effectiveness in in vitro and in vivo experiments, provided it is stored and handled correctly .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively serves as a substrate for phospholipase enzymes without causing adverse effects. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to phospholipid metabolism. It interacts with enzymes such as phosphatidylcholine-specific phospholipase C, leading to the hydrolysis of phosphatidylcholine and the release of choline phosphate. This interaction affects metabolic flux and metabolite levels, providing insights into the regulation of phospholipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical assays .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with phospholipase enzymes. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
Eigenschaften
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClN2O4P/c1-17(2,3)6-7-20-22(18,19)21-11-8-16-10-5-4-9(14)13(15)12(10)11/h4-5,8,16H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXURLIMPJNXOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OC1=CNC2=C1C(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClN2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1277346.png)

![1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1277353.png)
![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)



![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)


![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)



